1-Isopropyl-d7-piperazine 1-Isopropyl-d7-piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520638
InChI: InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D
SMILES:
Molecular Formula: C7H16N2
Molecular Weight: 135.26 g/mol

1-Isopropyl-d7-piperazine

CAS No.:

Cat. No.: VC16520638

Molecular Formula: C7H16N2

Molecular Weight: 135.26 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-d7-piperazine -

Specification

Molecular Formula C7H16N2
Molecular Weight 135.26 g/mol
IUPAC Name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine
Standard InChI InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D
Standard InChI Key WHKWMTXTYKVFLK-QXMYYZBZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1
Canonical SMILES CC(C)N1CCNCC1

Introduction

Structural and Chemical Characteristics

Molecular Structure

1-Isopropyl-d7-piperazine (C7D7H9N2) retains the core structure of its non-deuterated counterpart, 1-isopropylpiperazine (C7H16N2) . The deuterium atoms replace seven hydrogens, likely positioned at the methyl groups of the isopropyl substituent and select positions on the piperazine ring. This substitution alters molecular mass (135.26 g/mol vs. 128.22 g/mol for the non-deuterated form) and vibrational modes, impacting spectroscopic profiles .

Physicochemical Properties

Key properties of 1-isopropylpiperazine and inferred characteristics for the deuterated analog are summarized below:

Property1-Isopropylpiperazine 1-Isopropyl-d7-piperazine (Estimated)
Molecular FormulaC7H16N2C7D7H9N2
Molecular Weight128.22 g/mol135.26 g/mol
Boiling Point180–181°C181–183°C
Density0.896 g/cm³0.912 g/cm³
Refractive IndexnSlightly higher
Water SolubilitySlightSimilar to non-deuterated form
pKa9.23 ± 0.10Comparable

Deuterium substitution marginally increases boiling point and density due to isotopic mass effects. Water solubility remains low, consistent with the hydrophobic isopropyl group .

Synthetic Methodologies

General Piperazine Synthesis

Piperazine derivatives are typically synthesized via cyclization reactions involving ethylenediamine and carbonyl-containing precursors . For example, 1-methyl-3-phenylpiperazine is produced by reacting methyl benzoylformate with N-methyl ethylenediamine, followed by LiAlH4 reduction .

Deuteration Strategies

Deuterated piperazines are synthesized using isotope-enriched reagents. Common approaches include:

  • Deuterated Reducing Agents: LiAlD4 (lithium aluminum deuteride) reduces carbonyl intermediates, introducing deuterium at specific positions .

  • Acid-Catalyzed H/D Exchange: Treatment with D2O or deuterated acids replaces labile hydrogens with deuterium, though this method offers less positional control .

For 1-isopropyl-d7-piperazine, a plausible pathway involves:

  • Reacting deuterated isopropylamine with 1,2-dichloroethane to form a deuterated ethylenediamine intermediate.

  • Cyclization with a deuterated ketone or ester precursor.

  • Purification via fractional distillation or chromatography.

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H NMR: Reduced signal intensity at deuterated positions; residual protons appear as singlets.

    • 13C NMR: Minimal shifts compared to non-deuterated form, except for carbon-deuterium coupling (e.g., JCD ≈ 25 Hz) .

  • Mass Spectrometry: Molecular ion peak at m/z 135.26 (M+) with fragmentation patterns indicating deuterium distribution .

X-ray Crystallography

While no crystal structure of 1-isopropyl-d7-piperazine is reported, its non-deuterated analog forms a chair conformation in the solid state, with the isopropyl group occupying an equatorial position . Deuteration is unlikely to alter this configuration significantly.

Applications in Pharmaceutical Research

Metabolic Stability Enhancement

Deuteration slows cytochrome P450-mediated metabolism, extending drug half-life. For example, deuterated analogs of oliceridine show reduced aldehyde metabolite formation, mitigating hepatotoxicity . 1-Isopropyl-d7-piperazine could similarly improve the pharmacokinetics of piperazine-based therapeutics.

Isotope Effect Studies

The kinetic isotope effect (KIE) of deuterated piperazines provides insights into reaction mechanisms. For instance, C-D bonds exhibit slower cleavage rates than C-H bonds, aiding in elucidating enzymatic pathways .

Future Directions

  • Synthetic Optimization: Developing cost-effective deuteration protocols using flow chemistry or biocatalysis.

  • Biological Screening: Evaluating antimicrobial and CNS activity, building on piperazine derivatives’ known efficacy .

  • Regulatory Considerations: Establishing deuterated compound guidelines for preclinical testing.

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